molecular formula C17H22N2O5 B6348795 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-28-2

4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Katalognummer: B6348795
CAS-Nummer: 1326809-28-2
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: CGPRUHPNJCPYQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The 2-methoxybenzoyl substituent at the 4-position and a methyl group at the 8-position define its structure (Fig. 1).

Eigenschaften

IUPAC Name

4-(2-methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-18-9-7-17(8-10-18)19(13(11-24-17)16(21)22)15(20)12-5-3-4-6-14(12)23-2/h3-6,13H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPRUHPNJCPYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Bifunctional Precursors

A Mannich-type reaction between a piperidine derivative and a cyclic hemiaminal ether can yield the spiro framework. For example, reacting 8-methyl-1,4-diazepane with a tetrahydrofuran-derived aldehyde under acidic conditions facilitates cyclization.

Table 1: Representative Conditions for Spirocyclic Core Synthesis

PrecursorReagent/ConditionsYield (%)Reference
8-Methyl-1,4-diazepaneHCl, THF, 80°C, 12 hr62
N-Methyl-3-piperidoneNaBH₄, MeOH, 0°C, 2 hr55

Ring-Closing Metathesis (RCM)

Olefin-bearing precursors, such as allyl-substituted piperidines and oxazine derivatives, undergo RCM using Grubbs catalysts to form the spiro structure. This method offers stereochemical control but requires anhydrous conditions.

Introduction of the 8-Methyl Group

Selective methylation at the 8-position is achieved via reductive alkylation or direct alkylation:

Reductive Amination

Treatment of the secondary amine in the spiro core with formaldehyde and sodium cyanoborohydride in methanol affords the 8-methyl derivative. This method avoids over-alkylation and maintains ring integrity.

Direct Alkylation

Using methyl iodide and a hindered base (e.g., DBU) in DMF at 60°C selectively methylates the less sterically hindered nitrogen.

Acylation with 2-Methoxybenzoyl Group

The 4-position nitrogen is acylated using 2-methoxybenzoyl chloride. To ensure regioselectivity, temporary protection of the 8-methylamine with a Boc group is employed:

  • Protection : Treat the spiro intermediate with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Acylation : React with 2-methoxybenzoyl chloride and triethylamine at 0°C.

  • Deprotection : Remove the Boc group using TFA in dichloromethane.

Table 2: Acylation Optimization Data

Protecting GroupAcylating AgentSolventYield (%)
Boc2-MeOBz-ClTHF78
Fmoc2-MeOBz-ClDCM65

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or preparative HPLC. Characterization data include:

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.5 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.45 (m, 2H, NCH₂).

  • HRMS : m/z calcd for C₁₇H₂₂N₂O₅ [M+H]⁺: 335.1601, found: 335.1598.

Challenges and Optimization

  • Regioselectivity in Acylation : Competing acylation at the 8-methylamine is mitigated using bulky acylating agents (e.g., 2-methoxybenzoyl anhydride).

  • Acid Sensitivity : The spirocyclic core is prone to ring-opening under strongly acidic conditions, necessitating pH-controlled hydrolysis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxybenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

The compound 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of a class of spirocyclic compounds that have garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Basic Information

  • Chemical Formula : C17H22N2O5
  • CAS Number : 1326809-28-2
  • Molecular Weight : 334.37 g/mol

Structural Characteristics

The compound features a unique spiro structure, which contributes to its biological activity. The presence of the methoxybenzoyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets.

Case Study: SSTR5 Antagonism

Research indicates that derivatives of this compound can act as selective antagonists of the somatostatin subtype receptor 5 (SSTR5). This receptor is implicated in the regulation of insulin secretion and glucose metabolism, making it a target for treating Type 2 diabetes and related metabolic disorders .

Table 1: Summary of Biological Activities

ActivityReference
SSTR5 AntagonismWO2012024183A1
Potential Anti-diabetic EffectsEuropean Journal of Pharmaceutical Sciences

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits properties that may be beneficial in managing obesity, insulin resistance, and metabolic syndrome.

Case Study: Metabolic Syndrome

In a study examining the effects of SSTR5 antagonists on metabolic syndrome, compounds similar to 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid showed significant improvements in glucose tolerance and lipid profiles in animal models .

Synthetic Applications

The unique structure of this compound allows it to serve as a building block for synthesizing other complex molecules. Its derivatives can be modified to enhance specific pharmacological properties or to develop new therapeutic agents.

Table 2: Synthetic Pathways

Reaction TypeExample Compound
Alkylation4-(Methoxybenzoyl) derivatives
AcylationModified spiro compounds

Wirkmechanismus

The mechanism by which 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

The following analysis focuses on structurally related compounds, emphasizing substituent variations at the benzoyl group (4-position) and alkyl modifications at the 8-position.

Substituent Variations at the 4-Position Benzoyl Group

Table 1: Impact of Benzoyl Substituents on Key Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-(2-Methoxybenzoyl)-8-methyl-...-3-carboxylic acid (Target Compound) 2-OCH₃ C₁₇H₂₀N₂O₅* 332.36* Hypothesized medicinal use; moderate lipophilicity -
4-(2,4-Difluorobenzoyl)-8-methyl-...-3-carboxylic acid 2,4-F₂ C₁₆H₁₈F₂N₂O₄ 340.32 Medicinal applications; higher electronegativity
4-(4-Chloro-2-fluorobenzoyl)-8-propyl-...-3-carboxylic acid 4-Cl, 2-F C₁₈H₂₁ClFN₂O₄ 381.83 Enhanced metabolic stability; increased steric bulk
4-(2-Chlorobenzoyl)-8-ethyl-...-3-carboxylic acid 2-Cl C₁₇H₂₁ClN₂O₄ 352.81 Higher lipophilicity; potential CNS activity
4-(3-Methylbenzoyl)-8-methyl-...-3-carboxylic acid 3-CH₃ C₁₇H₂₂N₂O₄ 318.37 Reduced polarity; possible improved membrane permeability

Notes:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxy group (electron-donating) may enhance π-π stacking in hydrophobic pockets, whereas fluoro or chloro substituents (electron-withdrawing) improve binding to electrophilic targets .
  • Medicinal Relevance : The 2,4-difluoro analog (CAS 1326814-92-9) is explicitly marketed for medicinal use, suggesting fluorine’s role in optimizing target engagement .

Alkyl Chain Modifications at the 8-Position

Table 2: Impact of 8-Position Alkyl Groups
Compound Name 8-Position Group Molecular Weight (g/mol) Key Properties Evidence ID
4-(2-Methoxybenzoyl)-8-methyl-...-3-carboxylic acid (Target Compound) CH₃ 332.36* Balanced lipophilicity; moderate metabolic stability -
4-(4-Chlorobenzoyl)-8-propyl-...-3-carboxylic acid C₃H₇ 366.84 Increased lipophilicity; prolonged half-life
4-(2-Chlorobenzoyl)-8-ethyl-...-3-carboxylic acid C₂H₅ 352.81 Intermediate lipophilicity; enhanced bioavailability
8-Benzyl-1-thia-4,8-diazaspiro[...]-3-carboxylic acid C₆H₅CH₂ 306.38 High steric hindrance; potential for CNS penetration

Notes:

  • Methyl vs. Propyl : Methyl groups (target compound) offer minimal steric hindrance, favoring target accessibility. Propyl chains increase lipophilicity (logP) but may reduce aqueous solubility .
  • Benzyl Derivatives : 8-Benzyl analogs (e.g., CAS 87951-97-1) exhibit altered pharmacokinetics due to aromatic interactions, though sulfur substitution (1-thia) introduces distinct electronic profiles .

Heteroatom Variations in the Spiro Core

  • 1-Oxa vs.

Biologische Aktivität

4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound belonging to the class of spirocyclic compounds. Its unique structural features contribute to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.32 g/mol. The compound features a spirocyclic structure that is significant for its biological interactions.

Research indicates that spirocyclic compounds like 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in various physiological processes including blood pressure regulation and inflammation .
  • Receptor Modulation : Some derivatives have demonstrated antagonistic properties against specific receptors, potentially influencing metabolic pathways related to diabetes and obesity .
  • Crystallization Inhibition : Related compounds have been investigated for their ability to inhibit crystallization processes in conditions like cystinuria, suggesting potential applications in urology .

Antihypertensive Effects

In studies involving analogs of the diazaspiro[4.5]decane framework, significant reductions in blood pressure were observed in hypertensive animal models . This suggests that 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may also possess antihypertensive properties.

Anticrystallization Properties

Research has highlighted the potential of similar compounds to inhibit l-cystine crystallization, which is crucial for preventing stone formation in the urinary tract . The effectiveness of these compounds could be further explored in clinical settings for patients suffering from cystinuria.

Case Studies and Research Findings

A notable study evaluated the oral bioavailability and efficacy of related compounds in preventing stone formation in a murine model of cystinuria. The results indicated that certain derivatives exhibited high potency with minimal side effects:

CompoundEC50 (nM)Oral Bioavailability (%)Efficacy (%)
LH70829.52292
LH1753162292

These findings suggest that structural modifications can significantly enhance the biological activity of spirocyclic compounds .

Q & A

What are the key considerations for optimizing the synthesis of 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

Level : Basic (Synthesis Optimization)
Methodological Answer :
Synthesis of this spirocyclic compound requires multi-step reactions, often involving benzoyl precursors and spirocyclic intermediates. Key steps include:

  • Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during acylation or cyclization steps, ensuring regioselectivity .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., coupling reactions) to prevent side products .
  • Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
  • Validation : Confirm intermediate purity via TLC or HPLC before proceeding to subsequent steps .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Level : Basic (Structural Characterization)
Methodological Answer :

  • NMR Analysis :
    • ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and spirocyclic methyl groups (δ 1.2–1.5 ppm). Overlapping signals in the spiro ring (δ 3.0–4.5 ppm) require 2D-COSY for resolution .
    • ¹³C NMR : Carboxylic acid carbonyls appear at δ 170–175 ppm, while benzoyl carbonyls resonate at δ 165–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 362.15) and detects fragmentation patterns indicative of the spirocyclic core .

What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

Level : Advanced (SAR Analysis)
Methodological Answer :

  • Substituent Variation : Replace the 2-methoxybenzoyl group with electron-withdrawing (e.g., 3,5-difluorobenzoyl) or electron-donating groups (e.g., 4-methylbenzoyl) to assess impact on bioactivity .
  • Spiro Ring Modification : Compare 1-oxa-4,8-diazaspiro[4.5]decane with 1-thia-4,8-diazaspiro analogs to evaluate oxygen’s role in conformational stability .
  • In Silico Docking : Use software like AutoDock to predict binding affinities toward targets (e.g., enzymes in lipid metabolism) .

How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

Level : Advanced (Data Analysis)
Methodological Answer :
Contradictions arise from:

  • Protonation State : The carboxylic acid group’s solubility depends on pH. Conduct solubility tests at pH 2.0 (protonated) and pH 7.4 (deprotonated) .
  • Crystallinity : Amorphous forms may show higher apparent solubility in DMSO than crystalline forms. Use XRPD to confirm solid-state morphology .
  • Co-Solvent Systems : Blend ethanol (20–30%) with water to improve solubility while avoiding precipitation .

What in vitro assays are suitable for evaluating its biological activity?

Level : Intermediate (Biological Screening)
Methodological Answer :

  • Enzyme Inhibition : Test against cyclooxygenase (COX-2) or lipoxygenase (LOX) using fluorometric assays, given structural similarity to anti-inflammatory spiro compounds .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination after 48-hour exposure .
  • Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability .

How can conflicting cytotoxicity results between replicate experiments be addressed?

Level : Advanced (Data Contradiction Resolution)
Methodological Answer :

  • Source Verification : Confirm compound purity (>95% via HPLC) and exclude batch variability .
  • Assay Conditions : Standardize cell passage number, serum concentration (e.g., 10% FBS), and incubation time .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat experiments with larger sample sizes (n ≥ 6) .

What computational methods predict its metabolic stability?

Level : Advanced (ADME Profiling)
Methodological Answer :

  • Metabolite Prediction : Use GLORYx or similar tools to identify likely oxidation sites (e.g., methoxy demethylation) .
  • CYP450 Inhibition : Simulate interactions with CYP3A4/2D6 using molecular dynamics to assess metabolic liabilities .
  • LogP Calculation : Predict partition coefficient (e.g., XLogP3) to optimize lead compounds for blood-brain barrier penetration .

How does the methoxy group influence its physicochemical properties?

Level : Intermediate (Structure-Property Relationship)
Methodological Answer :

  • Solubility : The 2-methoxy group increases hydrophilicity compared to unsubstituted benzoyl analogs (ΔLogP ≈ -0.5) .
  • Conformational Rigidity : Methoxy’s steric bulk restricts rotation of the benzoyl ring, stabilizing bioactive conformers .
  • Synthetic Yield : Electron-donating methoxy groups improve acylation efficiency by 15–20% compared to nitro-substituted analogs .

What in vivo models are appropriate for pharmacokinetic studies?

Level : Advanced (Preclinical Research)
Methodological Answer :

  • Rodent Models : Administer 10 mg/kg IV to Sprague-Dawley rats for plasma half-life (t₁/₂) and AUC calculations .
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and kidneys at 1, 4, and 24-hour intervals .
  • Metabolite Profiling : Collect bile and urine for UPLC-QTOF analysis to identify phase I/II metabolites .

How can discrepancies in reported melting points be resolved?

Level : Intermediate (Data Validation)
Methodological Answer :

  • Crystallization Method : Recrystallize from ethyl acetate/hexane (1:3) to obtain a single polymorph .
  • DSC Analysis : Measure melting onset temperature (Tm) at 10°C/min heating rate under nitrogen .
  • Interlab Comparison : Cross-validate results with independent labs using identical instrumentation (e.g., Mettler Toledo DSC3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.